molecular formula C10H12O3 B1682656 U-0521 CAS No. 5466-89-7

U-0521

Cat. No.: B1682656
CAS No.: 5466-89-7
M. Wt: 180.20 g/mol
InChI Key: VDQLKIBLTMPAHI-UHFFFAOYSA-N
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Description

U-0521, also known as 3’,4’-dihydroxy-2-methylpropiophenone, is a synthetic compound that functions as an inhibitor of catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolism of catecholamines, such as dopamine, epinephrine, and norepinephrine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of U-0521 involves the reaction of 3,4-dihydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

U-0521 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

U-0521 has been extensively studied for its applications in various fields:

Mechanism of Action

U-0521 exerts its effects by inhibiting the activity of catechol-O-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catecholamines, leading to their inactivation. By inhibiting this enzyme, this compound increases the availability and utilization of catecholamines in the brain, which can be beneficial in conditions like Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of U-0521

This compound is unique due to its high potency and selectivity as a COMT inhibitor. It has been shown to be more effective than tropolone in inhibiting COMT activity. Additionally, this compound has a distinct chemical structure that allows it to interact with the enzyme in a specific manner, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQLKIBLTMPAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203119
Record name U 0521
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-89-7
Record name 1-(3,4-Dihydroxyphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5466-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name U 0521
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000738074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name U 0521
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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